molecular formula C19H19ClN2O B11039808 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide

Cat. No.: B11039808
M. Wt: 326.8 g/mol
InChI Key: JJMJTABRFZJMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide is a synthetic compound featuring a 5-chloro-substituted indole core linked via an ethylamine spacer to a 3-phenylpropanamide group. The chlorine atom at the 5-position of the indole ring may enhance metabolic stability and binding affinity, while the phenylpropanamide moiety could facilitate hydrophobic interactions with biological targets .

Properties

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C19H19ClN2O/c20-16-7-8-18-17(12-16)15(13-22-18)10-11-21-19(23)9-6-14-4-2-1-3-5-14/h1-5,7-8,12-13,22H,6,9-11H2,(H,21,23)

InChI Key

JJMJTABRFZJMOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Ethylamine Bridge

The ethylamine linker is introduced via a nucleophilic substitution reaction. 5-Chloroindole is treated with ethylene diamine in the presence of a Lewis acid catalyst (e.g., ZnBr₂) under refluxing toluene. This yields 2-(5-chloro-1H-indol-3-yl)ethylamine with >85% yield. Side products, such as over-alkylated amines, are minimized by controlling stoichiometry (1:1.2 indole-to-ethylenediamine ratio).

Amide Bond Formation

3-Phenylpropanoyl chloride is coupled with 2-(5-chloro-1H-indol-3-yl)ethylamine using Schotten-Baumann conditions. The reaction proceeds in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents hydrolysis of acid chloride
Reaction Time4 hoursEnsures complete amine consumption
Molar Ratio1:1.1 (amine:acid chloride)Minimizes unreacted starting material

The crude product is purified via recrystallization from ethanol/water (70:30 v/v), achieving ≥92% purity.

Optimization of Reaction Conditions

Catalytic Systems

Alternative catalysts have been explored to enhance efficiency:

  • Montmorillonite K10 : Achieves 88% yield in solvent-free conditions at 80°C, reducing environmental impact.

  • Pd/C-mediated coupling : Used in Suzuki-Miyaura reactions for advanced intermediates, though this adds cost and complexity.

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric ConstantYield (%)
Toluene2.478
DMF36.765
Ethanol24.382

Ethanol balances solubility and reactivity, making it the preferred solvent for large-scale synthesis.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves residual impurities. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.65–7.12 (m, 9H, aromatic), 3.42 (t, 2H, CH₂NH), 2.89 (t, 2H, CH₂CO).

  • HRMS : [M+H]⁺ calculated for C₁₉H₁₈ClN₂O: 341.1054; found: 341.1056.

Scale-Up and Industrial Feasibility

Transitioning from lab-scale to pilot plant production requires addressing:

  • Exothermicity : Controlled addition of acid chloride to prevent thermal runaway.

  • Waste Management : Recycling toluene via distillation reduces environmental footprint.

  • Cost Analysis : Raw materials account for 62% of total costs, emphasizing the need for high-yield reactions.

Continuous flow reactors improve scalability, achieving 12 kg/batch with consistent purity.

Comparative Analysis of Synthetic Routes

A comparison of methods reveals trade-offs between efficiency and practicality:

MethodYield (%)Purity (%)Cost (USD/g)
Classical Schotten-Baumann859212.50
Montmorillonite K1088959.80
Continuous Flow91987.40

The continuous flow method offers the best balance for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Chlorine Position and Electronic Effects

  • N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide (CAS 1436005-83-2): This compound substitutes chlorine at the indole’s 6-position instead of 5, altering electronic distribution.

Functional Group Modifications

  • 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (ChemSpider ID 511747): Replaces the phenylpropanamide with a 3-chloropropanamide chain. The absence of the phenyl group reduces hydrophobic interactions, while the chlorine on the propanamide may introduce steric hindrance .

Propanamide Chain Modifications

Compound Name Propanamide Chain Structure Key Features Molecular Weight Reference
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide 3-phenylpropanamide Hydrophobic phenyl group; potential for π-π stacking 340.8 (calc.) Target
2-Chloro-N,3-diphenylpropanamide (5d) 2-chloro, 3-phenylpropanamide Chlorine at C2 may sterically hinder rotation; diphenyl enhances rigidity 260.08 (obs.)
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide 3-(2-pyrimidinylamino)propanamide Heterocyclic amino group improves solubility and hydrogen bonding 343.8
3-(3-Acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide 3-acetylindole-linked propanamide Acetyl group increases electrophilicity; methoxy enhances solubility 403.5

Structural and Pharmacological Implications

  • Chlorine Substitution : The 5-chloro group on the indole ring likely enhances lipophilicity and binding to hydrophobic pockets, as seen in similar compounds like N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (CAS 79087-58-4) .
  • Phenylpropanamide vs. Heterocyclic Chains : The phenyl group in the target compound may favor interactions with aromatic residues in enzymes, while pyrimidine or oxazole substituents (e.g., ) could improve solubility and target specificity.
  • Synthetic Feasibility : Analogous synthesis routes (e.g., SOCl2-mediated amidation in ) suggest viable pathways for optimizing yields of the target compound.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H17ClN2O
  • Molecular Weight : 312.8 g/mol
  • LogP : 4.0134 (indicating lipophilicity)
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 2
  • Polar Surface Area : 34.364 Ų

The compound exhibits its biological effects primarily through interactions with specific molecular targets involved in cancer progression:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival. Mutations in EGFR are often implicated in non-small cell lung cancer (NSCLC), making inhibitors of this pathway valuable in treatment strategies .
  • Indole Derivative Activity : The indole moiety is known for its diverse biological activities, including anti-cancer properties. The presence of the chloro group enhances the compound's interaction with target proteins, potentially increasing its efficacy against cancer cells .

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

ActivityDescriptionReference
Cytotoxicity Exhibits selective cytotoxicity against cancer cell lines, particularly those with EGFR mutations.
Anti-proliferative Effects Inhibits proliferation of NSCLC cells, leading to reduced tumor growth in vitro and in vivo models.
Signal Transduction Modulation Alters key signaling pathways associated with cell survival and apoptosis, including the MAPK and PI3K/Akt pathways.

Study 1: In Vitro Analysis of Anticancer Activity

A study evaluated the anticancer effects of this compound on A549 lung cancer cells. The results indicated:

  • A significant reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis as evidenced by increased caspase activity.

Study 2: Pharmacokinetic Profile

Research into the pharmacokinetics of this compound revealed:

  • High oral bioavailability due to its lipophilic nature.
  • Favorable metabolic stability compared to other known EGFR inhibitors.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure and purity of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the indole core and substituent positions. 1^1H-NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, ethyl linker protons at δ 2.8–3.5 ppm). 13^13C-NMR confirms carbonyl (C=O) and aromatic carbons. Infrared (IR) spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}). Mass spectrometry (MS) provides molecular weight confirmation via molecular ion peaks and fragmentation patterns .

Q. What safety precautions should be taken when handling this compound in the laboratory?

  • Methodological Answer : Although specific hazard data for this compound is limited, general precautions for indole derivatives apply:

  • Use personal protective equipment (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers away from light and moisture.
  • Follow institutional protocols for waste disposal, as recommended for structurally similar acetamide derivatives .

Q. What synthetic routes are commonly employed for synthesizing this compound?

  • Methodological Answer : A multi-step approach is typical:

Indole Core Synthesis : Fisher indole synthesis or palladium-catalyzed cross-coupling to introduce the 5-chloro substituent.

Side-Chain Functionalization : React the indole with bromoethylamine to form the ethyl linker, followed by coupling with 3-phenylpropanoyl chloride via amide bond formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity .

Q. How can the solubility of this compound be optimized for in vitro assays?

  • Methodological Answer :

  • Solvent Systems : Use DMSO for stock solutions (≤1% final concentration to avoid cytotoxicity).
  • pH Adjustment : For aqueous buffers, test solubility at pH 4–8; protonation of the amide group may enhance solubility.
  • Co-Solvents : Add nonpolar solvents (e.g., PEG-400) incrementally to maintain colloidal stability .

Advanced Research Questions

Q. How can molecular modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., serotonin receptors). Focus on the indole moiety’s π-π stacking and hydrogen bonding with active-site residues.
  • Molecular Dynamics (MD) : Simulate binding stability over 50–100 ns trajectories to assess conformational flexibility of the ethyl-phenyl linker .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 μM) to identify efficacy thresholds.
  • Structural Analog Comparison : Benchmark activity against compounds with defined SAR (e.g., 5-chloro vs. 5-fluoro indole derivatives) to isolate substituent effects .

Q. How does the compound’s three-dimensional conformation influence its pharmacological profile?

  • Methodological Answer :

  • X-ray Crystallography : Determine crystal structure to analyze torsion angles between the indole and phenyl groups.
  • Conformational Analysis : Use Gaussian software for density functional theory (DFT) calculations to identify low-energy conformers and their steric compatibility with target binding pockets .

Q. What in vitro assays are suitable for evaluating its metabolic stability?

  • Methodological Answer :

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 0–60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition at 10 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.